4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
The compound contains several functional groups including a benzodioxole, a thiazole, and a triazole ring. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The thiazole and triazole rings are types of heterocyclic compounds that contain nitrogen and sulfur atoms. These groups are also commonly found in various drugs and have diverse biological activities .
Scientific Research Applications
Antimicrobial Properties
- Antimicrobial Activity : Thiazolyl-pyrazolyl-1,2,3-triazole derivatives, closely related to the specified compound, have been studied for their potential antimicrobial properties. These derivatives have shown significant antibacterial and antifungal activities, suggesting the potential of similar triazole compounds in treating infections (Nalawade et al., 2019).
Chemical Synthesis and Structural Studies
- Chemical Synthesis : Research into the synthesis of triazole derivatives, including processes involving azido-thiadiazoles and azido-thiazoles, contributes to the development of novel compounds with potential biological applications (Pokhodylo et al., 2018).
- Structural Characterization : The structural analysis of similar 1H-1,2,3-triazole derivatives, especially those involving fluorophenyl groups, offers insights into the molecular configurations and properties of such compounds, aiding in the development of more efficient synthetic methods and potentially new applications (Kariuki et al., 2021).
Biological Activities
- Antimycobacterial and Antibacterial Agents : New thiazole and pyrazole clubbed 1,2,3-triazol derivatives have shown promising results as antimycobacterial and antibacterial agents. This indicates the potential of triazole compounds in the development of treatments against bacterial infections (Jagadale et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-12-4-6-16(8-13(12)2)25-14(3)20(23-24-25)21-22-17(10-28-21)15-5-7-18-19(9-15)27-11-26-18/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUOTKJXXQXSSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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